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Compound of Interest

Compound Name: Pkl-IN-1

Cat. No.: B12385411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pkl-IN-1, a potent and

selective inhibitor of the liver isoform of pyruvate kinase (PKL). This document details its

chemical properties, mechanism of action, relevant signaling pathways, and experimental

protocols, serving as a vital resource for professionals in drug discovery and metabolic

research.

Core Data Summary
Pkl-IN-1, also identified as Compound 12a in its seminal discovery, is a novel sulfone-based

allosteric inhibitor of human liver pyruvate kinase (PKL). The following table summarizes its key

quantitative data.

Property Value Reference

CAS Number
Not explicitly provided in the

primary literature.
Matić J, et al., 2024[1]

Molecular Formula C₁₂H₈O₈S Matić J, et al., 2024[1]

Molecular Weight 312.25 g/mol Matić J, et al., 2024[1]

IC₅₀ (PKL) 0.07 µM Matić J, et al., 2024[1]

Mechanism of Action Allosteric Inhibitor Matić J, et al., 2024[1]
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Mechanism of Action and Signaling Pathway
Pkl-IN-1 exerts its inhibitory effect on pyruvate kinase L (PKL), a key regulatory enzyme in the

glycolytic pathway. Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the

conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of

ATP.[2] In the liver, PKL plays a crucial role in glucose metabolism and its dysregulation has

been implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1]

Pkl-IN-1 functions as an allosteric inhibitor.[1] This means it binds to a site on the enzyme

distinct from the active site, inducing a conformational change that reduces the enzyme's

catalytic efficiency. This mode of action can offer greater selectivity over inhibitors that target

the highly conserved active site of enzymes.

The inhibition of PKL by Pkl-IN-1 leads to a bottleneck in the glycolytic pathway. This reduces

the production of pyruvate and ATP from glucose. Consequently, there is an accumulation of

glycolytic intermediates upstream of the pyruvate kinase step. This metabolic shift can have

various downstream effects, including a reduction in de novo lipogenesis, a process often

elevated in NAFLD.

Below is a diagram illustrating the central role of Pyruvate Kinase in the glycolytic pathway and

the point of inhibition by Pkl-IN-1.
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Glycolysis and PKL Inhibition
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Glycolysis and the point of Pkl-IN-1 inhibition.
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Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and

biological evaluation of Pkl-IN-1 (Compound 12a), as described in the primary literature.[1]

Synthesis of Pkl-IN-1 (Compound 12a)
The synthesis of Pkl-IN-1 is a multi-step process. The final step involves the deprotection of

methoxy groups from a precursor molecule.

General Procedure for the Deprotection of Methoxy Groups:

A solution of the methoxy-containing precursor compound (1 equivalent) is prepared in

dichloromethane (DCM) and cooled to 0 °C.

Boron tribromide (BBr₃) (1M in DCM, 4 equivalents per methoxy group) is added dropwise to

the cooled solution.

The reaction mixture is allowed to warm to room temperature and is stirred overnight.

The completion of the reaction is monitored by Liquid Chromatography-Mass Spectrometry

(LC/MS).

Upon completion, the reaction is cooled to 0 °C and quenched by the addition of water.

The product is extracted with diethyl ether.

The combined organic phases are dried over sodium sulfate (Na₂SO₄), and the solvent is

evaporated.

The final compound, Pkl-IN-1 (Compound 12a), is purified using reverse-phase flash

chromatography.

In Vitro Bioactivity Assay: PKL Inhibition
The inhibitory activity of Pkl-IN-1 on human liver pyruvate kinase (PKL) is determined using a

luminescence-based enzymatic assay.

Assay Principle:
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The assay measures the amount of ATP produced by the PKL-catalyzed reaction. The

generated ATP is then used by luciferase to produce a luminescent signal, which is inversely

proportional to the inhibitory activity of the compound.

Experimental Workflow:

Compound Preparation: Pkl-IN-1 is dissolved in dimethyl sulfoxide (DMSO) to create a stock

solution, which is then serially diluted to various concentrations for testing.

Enzyme Reaction:

Recombinant human PKL enzyme is incubated in a reaction buffer containing

phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP).

The test compound (Pkl-IN-1) at various concentrations is added to the reaction mixture. A

DMSO control (vehicle) is also included.

The reaction is initiated and allowed to proceed for a defined period at a controlled

temperature.

Signal Detection:

A detection reagent containing luciferase and luciferin is added to the reaction wells.

The luminescence is measured using a plate reader.

Data Analysis:

The percentage of inhibition is calculated relative to the DMSO control.

The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration and fitting the

data to a dose-response curve.

The following diagram outlines the workflow for the in vitro PKL inhibition assay.
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In Vitro PKL Inhibition Assay Workflow
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Workflow for the in vitro PKL inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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